Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. This bicyclic system consists of a pyrrole ring fused to a pyrimidine ring, with a methyl substituent at position 2 and a benzyl ester group at position 4. The benzyl ester moiety enhances solubility and serves as a protective group during synthetic modifications, while the methyl group influences steric and electronic properties, impacting binding affinity and metabolic stability.
Properties
IUPAC Name |
benzyl 2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-16-7-13-8-18(9-14(13)17-11)15(19)20-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFPWRDYSXMTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CC2=N1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124561 | |
| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 5,7-dihydro-2-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440526-55-5 | |
| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 5,7-dihydro-2-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 5,7-dihydro-2-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselectivity in Cyclization
The pyrrolo[3,4-d]pyrimidine core’s regioselectivity is highly sensitive to substituent electronic effects. In one study, 3-oxobutanenitrile was condensed with diethyl aminomalonate to form pyrrole intermediates, but competing polymerization reduced yields to 12%. Introducing electron-withdrawing groups (e.g., nitro or cyano) at position 5 of the pyrimidine ring mitigated this issue, improving cyclization efficiency to >50%.
Purification Difficulties
Byproducts with similar Rf values to the target compound complicate isolation. Column chromatography with gradient elution (e.g., hexane/ethyl acetate 10:1 to 4:1) has resolved this for pyrrolo[3,2-d]pyrimidines. For the [3,4-d] isomer, reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase may enhance separation.
Scalability
Large-scale synthesis (>100 g) requires minimizing toxic reagents. A patent替代 phosphorus oxychloride with trimethylacetic anhydride for chlorination, achieving 92% yield while improving safety. Similarly, substituting sodium hydride with potassium tert-butoxide in methylation reactions reduces flammability risks.
Comparative Analysis of Synthetic Routes
Route selection depends on desired throughput and equipment availability. Microwave-assisted cyclization offers rapid, high-yield core formation but requires specialized instrumentation. Conversely, traditional alkylation and esterification are more accessible for small-scale laboratories.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Anticancer Activity
Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has shown promising results in anticancer research. Studies indicate that compounds within the pyrrolo[3,4-d]pyrimidine family exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that derivatives of this compound possess potent cytotoxic activity against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The median growth inhibitory concentration (IC50) values for these compounds were found to be in the range of 2.56 to 3.08 µmol/L, indicating substantial efficacy compared to standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (µmol/L) | Cancer Cell Line |
|---|---|---|
| This compound | 2.68 | NCI-H460 |
| This compound | 3.00 | HepG2 |
| This compound | 3.08 | HCT-116 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Its structural features contribute to its effectiveness in inhibiting bacterial growth.
Case Study: Antimicrobial Efficacy
In vitro studies have reported that certain derivatives of benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine show minimum inhibitory concentration (MIC) values comparable to or better than conventional antibiotics like cefotaxime. For instance, compounds derived from this structure demonstrated MIC values ranging from 4–12 µmol/L against various pathogens .
| Compound | MIC (µmol/L) | Bacterial Strain |
|---|---|---|
| This compound | 6–12 | Bacillus subtilis |
| This compound | 8 | Salmonella typhi |
Antioxidant Activity
Another significant application is its antioxidant properties. Compounds in this class have been shown to inhibit lipid peroxidation and scavenge free radicals effectively.
Case Study: Antioxidant Screening
In studies measuring the ability to inhibit lipid peroxidation in biological systems, certain derivatives of benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine achieved inhibition percentages higher than Trolox, a standard antioxidant reference .
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, potentially leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, the following structurally analogous compounds are analyzed:
Structural and Functional Comparison
Key Observations:
- Substituent Effects: Alkyl Groups (Methyl vs. Hydroxyl vs. Amino Groups: The hydroxyl group in the 4-hydroxy derivative improves solubility but may reduce metabolic stability, whereas the amino group in the tert-butyl 2-amino analog offers reactivity for further functionalization . Chlorine Substituents: The dichloro derivative exhibits enhanced electrophilicity, making it a versatile intermediate for cross-coupling reactions .
- Ester Groups (Benzyl vs. tert-Butyl) :
- The benzyl ester in the target compound provides better solubility in organic solvents compared to the tert-butyl analogs, which are more sterically hindered and stable under acidic conditions .
Biological Activity
Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS No. 1440526-55-5) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H15N3O2
- Molar Mass : 269.3 g/mol
- Structural Characteristics : The compound features a pyrrolo-pyrimidine core, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. These compounds have shown promising activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial potency compared to traditional antibiotics like ciprofloxacin .
Antiparasitic Activity
The compound's structural analogs have been evaluated for their antiparasitic properties. Research indicated that modifications in the pyrrolo-pyrimidine structure could enhance activity against parasites:
- EC50 Values : Certain derivatives exhibited EC50 values as low as 0.010 μM, indicating strong antiparasitic effects .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrrole derivatives often inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes .
Study on Antibacterial Efficacy
A study published in MDPI evaluated several pyrrole-based compounds for their antibacterial efficacy against Staphylococcus aureus. The findings indicated that benzyl-substituted pyrroles had enhanced activity compared to non-benzylated counterparts, suggesting that the benzyl group plays a crucial role in bioactivity .
Antiparasitic Evaluation
In another investigation focusing on antiparasitic properties, derivatives of pyrrolo[3,4-d]pyrimidines were tested against Plasmodium falciparum. The results demonstrated that specific substitutions on the pyrrolo ring significantly increased potency, with some compounds achieving EC50 values below 0.050 μM .
Data Summary
| Compound Name | CAS Number | Molecular Formula | Molar Mass | MIC (μg/mL) | EC50 (μM) |
|---|---|---|---|---|---|
| This compound | 1440526-55-5 | C15H15N3O2 | 269.3 | 3.12 - 12.5 | <0.010 |
Q & A
Q. What are the common synthetic routes for Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
- Methodological Answer : The synthesis typically involves cyclization of precursor compounds under acidic or basic conditions. For example:
- Cyclization : Use precursors like tert-butyl dichloro-pyrrolopyrimidine derivatives, reacting with nucleophiles (e.g., amines) in polar solvents (n-butanol) with bases such as DIPEA. Microwave-assisted heating (120°C, 2 hours) improves reaction efficiency and yield .
- Alkylation : Introduce methyl groups via NaH-mediated alkylation in DMF at 0°C, followed by iodomethane addition. Gradual temperature control minimizes side reactions .
- Purification : Employ preparative HPLC with NH3-modified mobile phases to isolate high-purity products .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, methyl groups appear as singlets (~δ 2.5 ppm), and aromatic protons show splitting patterns consistent with pyrrolopyrimidine cores .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 247–249 for chlorine isotopes) .
- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for visualizing bond lengths/angles. For instance, deviations from planarity in the pyrrolopyrimidine ring (e.g., 0.082–0.189 Å) indicate puckering .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Cytotoxicity Assays : Test against cancer cell lines (e.g., PC3 prostate cancer) using MTT assays. Monitor cell viability at 48–72 hours with IC50 calculations .
- Enzymatic Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Pre-incubate compounds with enzymes and substrates (e.g., ATP) to measure inhibition kinetics.
- Solubility Studies : Evaluate solubility in PBS/DMSO mixtures (e.g., 10% DMSO) to ensure compatibility with in vitro models .
Advanced Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step?
- Methodological Answer :
- Solvent Selection : Replace DMF with THF for better NaH dispersion, reducing side reactions .
- Temperature Control : Maintain reactions at –20°C during alkylation to suppress competing pathways.
- Microwave Assistance : Use continuous flow reactors for homogeneous heating, improving yield from 76% to >90% in scaled-up syntheses .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
Q. How to resolve discrepancies between computational and experimental crystallographic data?
- Methodological Answer :
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Use SHELXL’s TWIN and BASF commands to model twinning or disorder .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., R22(14) motifs) to validate intermolecular interactions. Compare with DFT-optimized hydrogen bond distances (e.g., 2.8–3.2 Å) .
- Conformational Validation : Overlay experimental (X-ray) and computational (DFT) structures using Mercury software. Torsion angle deviations >10° may indicate force field inaccuracies .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the 2-methyl or benzyl positions. Compare activities to identify critical functional groups.
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Prioritize analogs with improved binding scores (ΔG < –8 kcal/mol) .
- 3D-QSAR Models : Develop CoMFA/CoMSIA models using biological data from analogs. Corrogate steric/electrostatic fields with activity trends .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to guide pharmacokinetic optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
